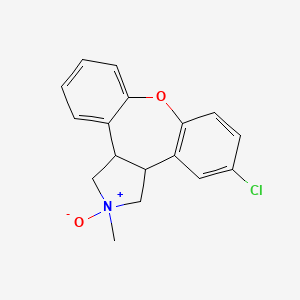

Asenapine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asenapine N-Oxide is a derivative of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound is characterized by the addition of an oxygen atom to the nitrogen in the asenapine molecule, forming an N-oxide. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Asenapine N-Oxide typically involves the oxidation of asenapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Asenapine N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to asenapine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives.

Reduction: Asenapine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

Asenapine N-Oxide has been investigated for several applications:

-

Chemistry :

- It serves as a model compound for studying oxidation and reduction reactions. Researchers utilize it to understand the mechanisms of chemical transformations and to develop new synthetic methodologies.

-

Biology :

- The compound is studied for its interactions with biological molecules, particularly its effects on cellular processes. This compound modulates nitric oxide release and calcium movements in cardiac myoblasts (H9C2 cells), revealing dual effects on nitric oxide release and calcium homeostasis depending on oxidative conditions .

- Medicine :

-

Industry :

- The compound is utilized in developing new pharmaceutical formulations and serves as a reference standard in analytical chemistry, ensuring the accuracy of drug testing and formulation processes.

Biochemical Properties

- Enzyme Interactions : this compound interacts with cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for its metabolism. This interaction leads to the formation of several metabolites including N-desmethylasenapine and 11-hydroxy-asenapine .

- Cellular Effects : The compound's modulation of neurotransmitter release can alter receptor sensitivity and influence cellular signaling pathways critical for maintaining cellular homeostasis .

Case Studies

Several studies have documented the effects of this compound:

- A study examining the modulation of nitric oxide release in H9C2 cells found that asenapine significantly influenced calcium movements under various oxidative stress conditions. This research highlights the potential cardiovascular implications of this compound in clinical settings .

- Clinical trials involving asenapine have demonstrated its efficacy in treating schizophrenia, where it showed significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo. These results underline the therapeutic potential of asenapine derivatives like this compound in managing psychiatric disorders .

Mécanisme D'action

The mechanism of action of Asenapine N-Oxide involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, similar to asenapine. This antagonistic activity can modulate neurotransmitter levels, leading to its therapeutic effects in psychiatric disorders. The N-oxide modification may alter its binding affinity and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .

Comparaison Avec Des Composés Similaires

Asenapine: The parent compound, used as an antipsychotic medication.

Mianserin: A tetracyclic antidepressant with a similar chemical structure.

Oxcarbazepine: Another N-oxide derivative used as an anticonvulsant.

Comparison: Asenapine N-Oxide is unique due to its specific N-oxide modification, which can influence its pharmacological profile. Compared to asenapine, it may exhibit different binding affinities and metabolic pathways. Mianserin and oxcarbazepine, while structurally similar, have distinct therapeutic uses and mechanisms of action .

Activité Biologique

Asenapine N-Oxide is a metabolite of asenapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Profile

This compound exhibits several pharmacological activities that contribute to its therapeutic effects. Key aspects include:

- Nitric Oxide Modulation : Research indicates that asenapine enhances nitric oxide (NO) release in cardiomyoblasts (H9C2 cell line), particularly under non-peroxidative conditions. The increase in NO is dose-dependent and involves the activation of endothelial nitric oxide synthase (eNOS) through serotonin (5-HT) receptor pathways .

- Calcium Signaling : Asenapine also influences intracellular calcium levels. In H9C2 cells, it mobilizes calcium primarily from the extracellular space, which is crucial for various cellular functions, including muscle contraction and neurotransmitter release. The modulation of calcium movements is affected by the oxidative status of the cells, highlighting a dual role depending on environmental conditions .

- Cytochrome P450 Inhibition : this compound has been shown to inhibit several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are important for drug metabolism. This inhibition could lead to drug-drug interactions when asenapine is co-administered with other medications metabolized by these enzymes .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and signaling pathways:

- Serotonin Receptors : The compound acts on multiple serotonin receptors, particularly 5-HT1A and 5-HT2A. Activation of these receptors is linked to the modulation of mood and anxiety, which is beneficial in treating bipolar disorder .

- Dopamine Receptors : Asenapine also interacts with dopamine receptors (D2), which play a significant role in its antipsychotic effects. The balance between serotonin and dopamine receptor activity is crucial for its efficacy in managing psychotic symptoms .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety profile of asenapine, providing insights into its biological activity:

- Efficacy in Bipolar Disorder : A study demonstrated that asenapine significantly reduced symptoms in patients with acute mania compared to placebo. The primary endpoint showed a substantial decrease in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with asenapine .

- Safety Profile : In clinical trials involving Asian populations, asenapine was found to have a favorable safety profile with no significant increase in treatment-emergent adverse events compared to placebo. Weight changes were minimal, suggesting a lower risk of metabolic side effects compared to other antipsychotics .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

128949-51-9 |

|---|---|

Formule moléculaire |

C17H16ClNO2 |

Poids moléculaire |

301.8 g/mol |

Nom IUPAC |

(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1 |

Clé InChI |

NKNYMFHSPDODLJ-YIYRCGFGSA-N |

SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

SMILES isomérique |

C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

SMILES canonique |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

Synonymes |

(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; |

Origine du produit |

United States |

Q1: Are there any published studies on the synthesis of Asenapine N-oxide?

A: While the provided research articles don't delve into the synthesis of this compound, one article describes the synthesis of stable isotope-labeled metabolites of Asenapine, including [13CD3]-Asenapine N-oxide []. This suggests that synthetic routes for this metabolite have been explored, potentially for analytical or research purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.